molecular formula C7H11N3 B1505340 5,6-Dimethylpyridine-2,3-diamine CAS No. 98432-14-5

5,6-Dimethylpyridine-2,3-diamine

Cat. No.: B1505340
CAS No.: 98432-14-5
M. Wt: 137.18 g/mol
InChI Key: COXFHACSZRWMQO-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, featuring two methyl groups at the 5 and 6 positions and two amino groups at the 2 and 3 positions of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridine-2,3-diamine typically involves the following steps:

  • Starting Material: The synthesis often begins with pyridine or its derivatives as the starting material.

  • Functionalization: The pyridine ring is functionalized through nitration or halogenation to introduce reactive sites.

  • Methylation: The final step involves the methylation of the pyridine ring at the 5 and 6 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

  • Reduction: The compound can be reduced to form different reduced forms of pyridine derivatives.

  • Substitution: The methyl groups and amino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Methylating agents like methyl iodide and dimethyl sulfate are used for methylation reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Reduced pyridine derivatives and amines.

  • Substitution Products: Methylated and substituted derivatives of the original compound.

Scientific Research Applications

5,6-Dimethylpyridine-2,3-diamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-Dimethylpyridine-2,3-diamine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with proteins, nucleic acids, or metabolic pathways.

Comparison with Similar Compounds

5,6-Dimethylpyridine-2,3-diamine is compared with other similar compounds, such as:

  • Pyridine: The parent compound without methyl or amino groups.

  • 2,3-Diaminopyridine: A similar compound without methyl groups.

  • 3,4-Dimethylpyridine-2,6-diamine: A structural isomer with different positions of methyl and amino groups.

Uniqueness: this compound is unique due to its specific arrangement of methyl and amino groups, which influences its chemical reactivity and biological activity. This arrangement provides distinct properties compared to other pyridine derivatives.

Properties

IUPAC Name

5,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)10-5(4)2/h3H,8H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXFHACSZRWMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704545
Record name 5,6-Dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98432-14-5
Record name 5,6-Dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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